![molecular formula C20H17FN2O4S2 B2404483 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923093-86-1](/img/structure/B2404483.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yields of each reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often supported by computational chemistry calculations or experimental techniques such as X-ray crystallography.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism of each reaction, and the products formed.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, stability, and reactivity).Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
One study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This process involved creating 2-pyridone derivatives, chromene derivatives, and other compounds through reactions that yielded products with promising antibacterial and antifungal activities (Darwish et al., 2014).
Microwave-Assisted Synthesis and Antimicrobial Activity
Another research demonstrated a microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, starting from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. The synthesized compounds showed significant antibacterial and antifungal activities, highlighting the method's efficiency and environmental friendliness (Raval et al., 2012).
Antimicrobial and Antiproliferative Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives revealed the synthesis of various biologically active moieties, including thiazoles and chromenes, starting from specific sulfonamide compounds. These derivatives were evaluated for their cytotoxic activity against human cell lines and antimicrobial properties, with some compounds exhibiting potent cytotoxic activity and significant antimicrobial effects (Abd El-Gilil, 2019).
Antimicrobial Polyurethane Coating Application
A study on coumarin-thiazole derivatives highlighted their capability to impart antimicrobial properties when incorporated into polymers. The specific derivative synthesized in this study exhibited good antimicrobial effects against various microorganisms when incorporated into a polyurethane varnish, suggesting potential applications in antimicrobial coatings (El‐Wahab et al., 2014).
Oxidative Cross Coupling for C–S Bond Formation
The synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives was achieved through C–H bond activation using sodium sulfide and iodine as a catalyst, showcasing a metal-free oxidative coupling method for C–S bond formation. This process yielded thiazole-containing coumarin derivatives in good yields, highlighting a novel approach to constructing fused thiazole-containing coumarin derivatives (Belal & Khan, 2015).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, new synthetic routes to the compound, or new applications for the compound in areas like medicine or materials science.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
Propiedades
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDTHDUOUUMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

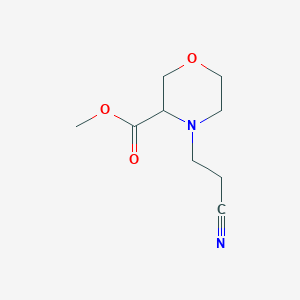

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
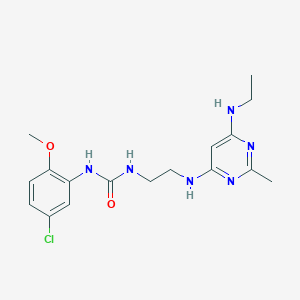
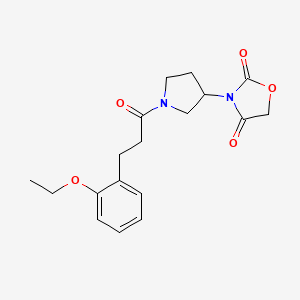
![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
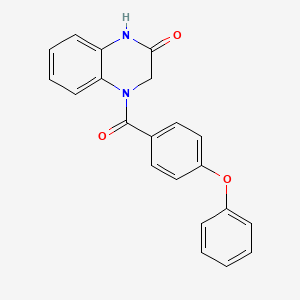
![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)
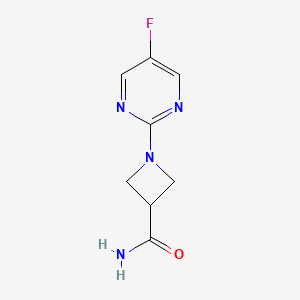
![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)
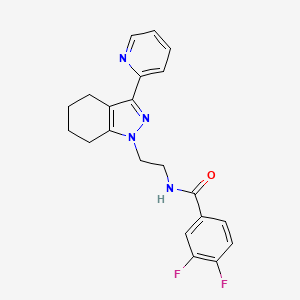
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)